Withasomniferolide B
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Withasomniferolide B undergoes various chemical reactions typical of withanolides. These reactions include:
Oxidation: Withanolides can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present on the withanolide structure.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the lactone ring or the steroidal backbone.
Scientific Research Applications
Withasomniferolide B has several scientific research applications:
Chemistry: It serves as a model compound for studying the chemistry of withanolides and their derivatives.
Industry: While its industrial applications are limited, it is used in the production of dietary supplements and herbal medicines derived from Withania somnifera.
Mechanism of Action
Withasomniferolide B exerts its effects primarily through modulation of the GABA A receptor . This receptor is a key player in the central nervous system, mediating inhibitory neurotransmission. By enhancing the activity of the GABA A receptor, this compound can increase inhibitory postsynaptic currents, leading to potential anxiolytic and sedative effects .
Comparison with Similar Compounds
Withasomniferolide B is one of several withanolides isolated from Withania somnifera. Similar compounds include:
Withasomniferolide A: Another withanolide with similar biological activities.
Withaferin A: Known for its anti-inflammatory and anticancer properties.
Withanolide D: Studied for its neuroprotective effects.
What sets this compound apart is its specific ability to modulate the GABA A receptor, which may offer unique therapeutic benefits .
Properties
Molecular Formula |
C28H36O4 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O4/c1-16-15-24(32-25(30)17(16)2)28(5,31)22-12-11-20-19-10-9-18-7-6-8-23(29)27(18,4)21(19)13-14-26(20,22)3/h6-10,19-22,24,31H,11-15H2,1-5H3/t19-,20-,21-,22-,24+,26-,27-,28+/m0/s1 |
InChI Key |
IVEUAUDBLGDYAW-ZJOYFJNASA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)O)C |
Origin of Product |
United States |
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